molecular formula C9H8O5 B140609 5-Methoxyisophthalic acid CAS No. 46331-50-4

5-Methoxyisophthalic acid

Cat. No.: B140609
CAS No.: 46331-50-4
M. Wt: 196.16 g/mol
InChI Key: POSMIIJADZKUPL-UHFFFAOYSA-N
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Description

5-Methoxyisophthalic acid: , also known as 5-Methoxybenzene-1,3-dicarboxylic acid, is an organic compound with the chemical formula C9H8O5. It is characterized by the presence of methoxy and carboxylic acid functional groups. This compound appears as a white crystalline powder and is known for its applications in organic chemistry, particularly as a building block in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers .

Scientific Research Applications

Chemistry: 5-Methoxyisophthalic acid is used as a building block in the synthesis of coordination polymers and metal-organic frameworks. These materials have applications in gas adsorption, separation, and catalysis .

Biology and Medicine: In biological research, this compound derivatives are studied for their potential therapeutic properties. They may serve as intermediates in the synthesis of bioactive compounds.

Industry: The compound is used in the production of dyes and polymers. Its thermal stability and solubility in organic solvents make it suitable for various industrial applications .

Safety and Hazards

5-Methoxyisophthalic acid is classified as a non-combustible solid . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound . It is advised to avoid dust formation and breathing vapors, mist, or gas .

Biochemical Analysis

Biochemical Properties

5-Methoxyisophthalic acid plays a significant role in biochemical reactions, particularly in the formation of coordination polymers and metal-organic frameworks. It interacts with various enzymes and proteins, facilitating the formation of complex structures. For instance, it has been used to synthesize coordination polymers with metals such as nickel, zinc, manganese, and cadmium . These interactions are typically characterized by the binding of the carboxylate groups of this compound to metal ions, forming stable complexes that can exhibit catalytic, magnetic, and gas storage properties .

Cellular Effects

The effects of this compound on cellular processes are still under investigation. Its role in forming coordination polymers suggests it could influence cell signaling pathways and gene expression by acting as a scaffold for the delivery of metal ions or other bioactive molecules. These interactions could potentially affect cellular metabolism and other vital functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of coordination bonds with metal ions. This binding can lead to the activation or inhibition of enzymes, depending on the nature of the metal ion and the specific biochemical context. For example, coordination polymers involving this compound have been shown to exhibit catalytic properties, which could be leveraged to modulate biochemical pathways .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the compound can form stable complexes with metal ions, which could influence its toxicity and efficacy. High doses of metal complexes involving this compound could potentially lead to adverse effects, such as metal toxicity, while lower doses might be beneficial for specific biochemical applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity. For instance, the formation of coordination polymers can facilitate the targeted delivery of metal ions to specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects. Understanding these localization mechanisms is crucial for developing targeted therapies and other applications involving this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxyisophthalic acid can be synthesized from its dimethyl analog through oxidation in the presence of potassium permanganate in a pyridine-water mixture . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the complete oxidation of the dimethyl analog to the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the industrial production may incorporate purification steps such as recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyisophthalic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding carboxylic acids.

    Esterification: The carboxylic acid groups can react with alcohols to form esters.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of carboxylic acids.

    Esterification: Formation of esters.

    Substitution: Formation of substituted derivatives with different functional groups.

Comparison with Similar Compounds

  • 5-Aminoisophthalic acid
  • 5-Nitroisophthalic acid
  • 5-Hydroxyisophthalic acid
  • Terephthalic acid
  • 5-Methylisophthalic acid

Comparison: 5-Methoxyisophthalic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to its analogs. For instance, 5-Aminoisophthalic acid contains an amino group, which affects its reactivity and applications. Similarly, 5-Nitroisophthalic acid has a nitro group, influencing its chemical behavior. The methoxy group in this compound provides specific reactivity patterns, making it valuable for certain synthetic applications .

Properties

IUPAC Name

5-methoxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSMIIJADZKUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30316348
Record name 5-Methoxyisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46331-50-4
Record name 46331-50-4
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Record name 5-Methoxyisophthalic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxyisophthalic Acid
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Synthesis routes and methods

Procedure details

A solution of dimethyl-5-methoxy-isophthalate (2.5 g, 11.1 mmol) in tetrahydrofuran/methanol (56 mL/20 mL) was treated with 2.0 N sodium hydroxide (12 mL, 25 mmol). The reaction was left stirring for 15 hours at room temperature. After the solution was concentrated, the solid was dissolved in water and acidified with 2.0 N hydrogen chloride. Ethyl acetate was used to extract the precipitate, which was then washed with brine and dried over anhydrous sodium sulphate. After removal of solvent in vacuo, a total of 2.5 g (quantitative) of 5-methoxyisophthalic acid was isolated.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol
Quantity
56 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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